molecular formula C23H20N4O6S B2434858 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111974-43-6

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2434858
CAS No.: 1111974-43-6
M. Wt: 480.5
InChI Key: LANGAHPEXLGMOQ-UHFFFAOYSA-N
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Description

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines several functional groups, making it an interesting subject for chemical studies.

Properties

IUPAC Name

6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6S/c1-4-7-27-22(28)14-9-18-19(32-12-31-18)10-15(14)24-23(27)34-11-20-25-21(26-33-20)13-5-6-16(29-2)17(8-13)30-3/h4-6,8-10H,1,7,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANGAHPEXLGMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the oxadiazole ring, the introduction of the allyl group, and the coupling of the dioxoloquinazolinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Allyl-2,6-dimethoxyphenol: Shares the allyl and dimethoxyphenyl groups.

    3,4-Dimethoxyphenylacetone: Contains the dimethoxyphenyl moiety.

    2-Allylphenol: Features the allyl group.

Uniqueness

What sets 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one apart is its combination of multiple functional groups within a single molecule. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound for scientific research.

Biological Activity

The compound 6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one , often referred to as compound A , is a complex organic molecule featuring a quinazolinone core and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

Chemical Structure:
The compound's structure can be represented as follows:

C22H22N4O4S\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_4\text{S}

Key Functional Groups:

  • Oxadiazole Ring: Known for its diverse biological activities including anti-cancer properties.
  • Quinazolinone Core: Associated with various pharmacological effects.

The biological activity of compound A is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could modulate the activity of various receptors influencing cellular signaling pathways.
  • Disruption of Cellular Functions: This includes interference with DNA replication and protein synthesis.

Anticancer Activity

Research has demonstrated that derivatives of oxadiazole exhibit significant anticancer properties. Compound A has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Cytotoxicity: Studies indicate that compound A induces apoptosis in cancer cells by activating caspase pathways. For instance, a related oxadiazole derivative showed IC50 values of 35.58 µM against HepG2 cells .
CompoundCell LineIC50 (µM)Mechanism of Action
AHepG235.58Induction of apoptosis
BHCT1165.55Inhibition of topoisomerase II
CMCF-72.86HDAC inhibition

Antimicrobial Activity

The oxadiazole scaffold is also known for its antimicrobial properties. Compound A's structural features suggest potential efficacy against bacterial strains and fungi.

Study 1: Antitumor Activity Evaluation

In a recent study published in Scientific Reports, new oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Compound A was part of a series that demonstrated promising activity against EGFR-TK inhibitors .

Study 2: Mechanism-Based Approaches

A comprehensive review highlighted the effectiveness of 1,3,4-oxadiazoles in targeting various enzymes linked to cancer cell proliferation. The findings suggest that compound A could target telomerase and HDAC enzymes effectively .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by functionalization of the oxadiazole and dioxolo groups. Key steps include:

  • Coupling reactions : Use of reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) to introduce the sulfanyl and prop-2-en-1-yl moieties .
  • Purification : Column chromatography or recrystallization in ethanol/methanol mixtures to isolate the final product .
  • Monitoring : Reaction progress tracked via TLC and validated by NMR spectroscopy to ensure intermediate purity .

Example protocol:

  • Step 1 : Condensation of 3,4-dimethoxyphenyl precursors with hydroxylamine to form the oxadiazole ring under acidic conditions .
  • Step 2 : Thioether linkage formation via nucleophilic substitution between the oxadiazole-methyl intermediate and a quinazolinone derivative .

Q. How is the structure of the compound confirmed experimentally?

Structural confirmation relies on:

  • 1H/13C NMR : Assign proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, olefinic protons from prop-2-en-1-yl at δ 5.1–5.3 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the quinazolinone ring) .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Assessed in vitro using shake-flask methods. The compound shows moderate solubility in DMSO (>10 mM) but limited aqueous solubility (<1 µM) due to lipophilic substituents (e.g., dimethoxyphenyl) .
  • Stability : Evaluated via HPLC under varying pH (1–9). Degradation observed at pH >7, likely due to hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected splitting in NMR) may arise from:

  • Dynamic effects : Use variable-temperature NMR to identify conformational flexibility .
  • Tautomerism : Employ 2D NMR (e.g., COSY, HSQC) to distinguish between keto-enol forms in the quinazolinone core .
  • Impurities : Validate purity via HPLC-MS and repeat crystallization steps .

Q. What in silico strategies are effective for predicting pharmacokinetic properties and drug-likeness?

  • SwissADME : Predicts logP (~3.2), GI absorption (high), and CYP450 interactions. Compare results with celecoxib (reference COX-2 inhibitor) for benchmarking .
  • Molecular docking : Screen against targets (e.g., COX-2, kinases) to prioritize bioactivity assays .

Q. How to design structure-activity relationship (SAR) studies to identify critical functional groups?

  • Variation of substituents : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogenated phenyl) to assess impact on antimicrobial activity .
  • Bioisosteric replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to evaluate stability and target binding .

Example SAR table for analogs:

ModificationBioactivity (IC50)Solubility (µM)
3,4-Dimethoxyphenyl (parent)12.5 µM (COX-2)0.8
3-Chloro-4-methoxyphenyl8.2 µM0.5
Oxadiazole → 1,2,4-triazole15.7 µM1.2

Q. What methodologies assess metabolic stability and toxicity in preclinical models?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and identify major metabolites via LC-MS .
  • AMES test : Evaluate mutagenicity using Salmonella typhimurium strains .
  • hERG inhibition screening : Patch-clamp assays to assess cardiac toxicity risks .

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